Triphenylsulfonium Bromide
Overview
Description
Triphenylsulfonium Bromide is an organosulfur compound with the molecular formula C18H15BrS. It is a white to almost white crystalline powder that is primarily used as a photoacid generator in photolithography . This compound is known for its ability to generate acid upon exposure to light, making it valuable in various industrial and scientific applications.
Mechanism of Action
Target of Action
Triphenylsulfonium Bromide is a photoacid generator employed in photolithography . It is primarily targeted at the poly (methyl methacrylate) (PMMA) film .
Mode of Action
The mode of action of this compound involves the irradiation of the compound embedded in a PMMA film . The irradiation process is performed at 193 nm . This process leads to the formation of photoproducts .
Biochemical Pathways
The biochemical pathways of this compound involve both in-cage and cage-escape products . These are formed most likely by the heterolysis or homolysis of sulfur–carbon bonds . The heterolysis pathway produces a phenyl cation and diphenylsulfide, whereas a diphenylsulfinyl radical cation and a phenyl radical are the expected products from homolysis . Recombination reactions of the different fragments yield 2-, 3- and 4- (phenylthio)biphenyl with one equivalent of acid . After cage-escape, the fragments react with the solvent or with fragments from another this compound molecule or other contaminants, generating diphenylsulfide, biphenyl, and acid .
Pharmacokinetics
It is known that the compound has good solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide . This solubility can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of photoproducts . Two previously unreported photoproducts, triphenylene and dibenzothiophene, were detected . Additionally, it was suggested that this compound fragments had been incorporated into the polymer film .
Action Environment
The action environment of this compound can greatly influence its efficacy and stability. For instance, the irradiation of acetonitrile solutions containing 10% w/v PMMA and 1% w/v this compound in a 1 cm-path-length cuvette showed only a trace amount of triphenylene or dibenzothiophene . This indicates that topochemical factors, which are influenced by the environment, were important for the formation of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylsulfonium Bromide can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with diphenylsulfoxide. The process is as follows :
- A 3.0 M solution of phenylmagnesium bromide in diethyl ether (50 ml, 0.15 mole) is distilled under vacuum with slow heating from 20°C to 80°C.
- Benzene (40 ml) is added, followed by n-heptane (300 ml).
- The resulting mixture is stirred, and a solution of diphenylsulfoxide (10.1 g, 0.050 mol) in benzene (60 ml) is added during 1 hour at 80°C.
- The mixture is stirred for 3 hours and then cooled to room temperature.
- A 25% aqueous hydrobromic acid solution (180 ml) is slowly added to the reaction mixture.
- The layers are separated, and the organic layer is extracted twice with 5% aqueous hydrobromic acid (2 x 30 ml).
- The combined aqueous extracts are extracted three times with dichloromethane (3×250 ml).
- The dichloromethane extracts are dried over magnesium sulfate, filtered, and the organic solvent is evaporated to leave this compound, which is then crystallized from dichloromethane/diethyl ether.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Triphenylsulfonium Bromide undergoes various chemical reactions, including:
Photolysis: Upon exposure to light, this compound decomposes to generate a phenyl cation and diphenylsulfide.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Photolysis: Typically involves UV light irradiation.
Substitution Reactions: Common reagents include nucleophiles such as silver azide in dichloromethane.
Major Products:
Photolysis: Produces phenyl cation and diphenylsulfide.
Substitution Reactions: Produces various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Triphenylsulfonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a photoacid generator in photolithography for the production of microelectronic devices.
Biology: Employed in studies involving photochemical reactions and mechanisms.
Medicine: Investigated for potential use in drug delivery systems where controlled release of acid is required.
Industry: Utilized in the manufacturing of photoresists and other materials requiring precise patterning.
Comparison with Similar Compounds
Triphenylsulfonium Nonaflate: Another photoacid generator used in photolithography.
Triphenylsulfonium Triflate: Similar in function but differs in the counterion, affecting its solubility and reactivity.
Uniqueness: Triphenylsulfonium Bromide is unique due to its specific photochemical properties and the ease with which it can be synthesized and handled. Its non-hygroscopic nature and high stability make it particularly valuable in industrial applications .
Properties
IUPAC Name |
triphenylsulfanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFYMAHEGJHFH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475177 | |
Record name | Triphenylsulfonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3353-89-7 | |
Record name | Sulfonium, triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3353-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylsulfonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylsulfonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Triphenylsulfonium Bromide useful in photochemical applications?
A: this compound is a photoacid generator (PAG). [] When exposed to light, it undergoes photolysis, generating a strong Brønsted acid. This property makes it valuable in various applications, such as photopolymerization and photoresist technology. []
Q2: How does the counterion of Triphenylsulfonium salts affect their photochemical reactivity?
A: Research shows that the counterion significantly influences the photochemical behavior of Triphenylsulfonium salts. [] For example, during photolysis in the solid state, the ratio of in-cage to cage-escape products varies depending on the counterion. this compound, specifically, shows a preference for the cage-escape reaction, particularly in concentrated solutions. [] This difference in reactivity is attributed to the varying abilities of the counterions to stabilize the intermediate species formed during photolysis.
Q3: Can you explain the mechanism of photoproduct formation in this compound?
A: Upon light absorption, this compound undergoes homolytic cleavage of the carbon-sulfur bond, generating a phenyl radical and a diphenylsulfide radical cation. These radicals can either recombine within the solvent cage (in-cage reaction) to form phenylthiobiphenyl isomers or escape the solvent cage (cage-escape reaction) to form diphenylsulfide. [] The specific reaction pathway and the ratio of the products are influenced by factors like solvent polarity, concentration, and the nature of the counterion.
Q4: Are there any spectroscopic data available for Triphenylsulfonium Tosylate, a related compound?
A: Yes, research indicates that both FT-IR and 1H NMR spectra have been used to characterize Triphenylsulfonium Tosylate. [] These techniques provide valuable information about the compound's structure and bonding, supporting its successful synthesis from this compound via silver salt replacement.
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